molecular formula C8H10N2O2 B1425883 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid CAS No. 856256-55-8

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Cat. No.: B1425883
CAS No.: 856256-55-8
M. Wt: 166.18 g/mol
InChI Key: UIJZMDMZDGZOOP-UHFFFAOYSA-N
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Description

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid is a heterocyclic compound with a unique structure that incorporates both a pyrazole ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
  • 6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Comparison: Compared to its analogs, 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid exhibits unique reactivity and stability due to the presence of the methyl group at the 4-position.

Properties

IUPAC Name

4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)7(8(11)12)10-9-5/h4H,2-3H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJZMDMZDGZOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C1C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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